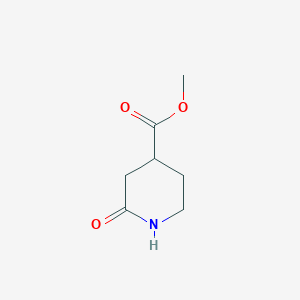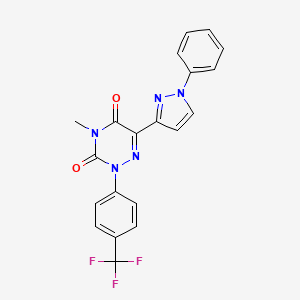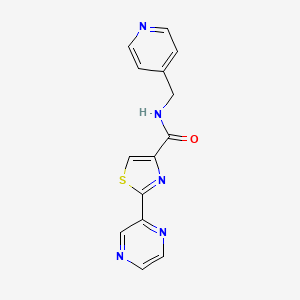![molecular formula C21H22N6O B2867039 2-(methyl(1-phenyl-4-(p-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol CAS No. 955336-88-6](/img/structure/B2867039.png)
2-(methyl(1-phenyl-4-(p-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(methyl(1-phenyl-4-(p-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol is a chemical compound that boasts a complex structure, making it particularly interesting for various scientific applications. With a fusion of pyrazolo[3,4-d]pyrimidine and ethanol, it offers unique properties that can be harnessed in several research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
To synthesize this compound, the process generally begins with the formation of the pyrazolo[3,4-d]pyrimidine core. This is achieved through a series of condensation reactions involving suitable precursors, which are then further functionalized to introduce the phenyl and p-tolylamino groups. The final step involves methylation followed by the addition of an ethanol moiety.
Industrial Production Methods
Industrial production leverages large-scale organic synthesis techniques, ensuring optimal yield and purity. Reaction conditions such as temperature, solvent choice, and catalysts are meticulously controlled. For instance, high-temperature reflux in an inert atmosphere is often employed to drive the reactions to completion.
Análisis De Reacciones Químicas
Types of Reactions
This compound is versatile in undergoing various types of chemical reactions:
Oxidation: : Involves the formation of oxides or the loss of electrons.
Reduction: : Gain of electrons or reduction in oxidation state.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Conditions: : Often requires acidic or basic catalysts, or sometimes photo-activation.
Major Products
Depending on the type of reaction, products range from simple derivatives (like alcohols or ketones) to more complex structures involving additional functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure aids in studying reaction mechanisms and exploring novel synthetic pathways.
Biology
In biological research, it can serve as a probe for understanding biochemical pathways and interactions at the molecular level.
Medicine
Its potential in medicinal chemistry is significant, especially in the design and development of new pharmaceutical agents. Its structure may interact with biological targets, offering therapeutic benefits.
Industry
In industrial applications, it could be utilized in the development of new materials or as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves binding to specific molecular targets, thereby altering the function or activity of these targets. For instance, it could inhibit enzymes by binding to their active sites or modulate receptor activity through its structural configuration. The pathways involved can include signal transduction, gene expression modulation, or metabolic alterations.
Comparación Con Compuestos Similares
Similar Compounds
2-(methyl(1-phenyl-4-(p-methylanilino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol
2-(ethyl(1-phenyl-4-(p-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol
Uniqueness
What sets 2-(methyl(1-phenyl-4-(p-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol apart is its specific functional groups and the structural intricacies of the pyrazolo[3,4-d]pyrimidine core. These features confer distinctive reactivity and binding characteristics, making it valuable for tailored scientific investigations and applications.
If you're ever in need of more detailed chemical specifics or analysis, just let me know. This compound certainly seems like an exciting playground for scientists and researchers!
Propiedades
IUPAC Name |
2-[methyl-[4-(4-methylanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O/c1-15-8-10-16(11-9-15)23-19-18-14-22-27(17-6-4-3-5-7-17)20(18)25-21(24-19)26(2)12-13-28/h3-11,14,28H,12-13H2,1-2H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNDGTFGHKCOLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N(C)CCO)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-ethoxyphenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide](/img/structure/B2866956.png)
![N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)acetamide](/img/structure/B2866957.png)
![1,3,7-trimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2866961.png)
![2-Ethoxy-5-[(4-phenylpiperidino)sulfonyl]benzenecarboxylic acid](/img/structure/B2866962.png)
![(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2866963.png)

![2-chloro-6-fluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2866966.png)

![N-(2-ethoxyphenyl)-10-(4-ethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2866969.png)


![N-[6-(diethylamino)pyridin-3-yl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide](/img/structure/B2866973.png)
![3-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2866976.png)
![(E)-ethyl 5-(4-fluorophenyl)-2-(furan-3-ylmethylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2866978.png)
